3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
Description
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Properties
IUPAC Name |
3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S/c24-19-8-1-2-9-20(19)27-21(29)15-32-23-25-10-11-28(23)17-6-3-5-16(13-17)22(30)26-14-18-7-4-12-31-18/h1-13H,14-15H2,(H,26,30)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCDSLHHNOEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide has emerged as a significant subject of research in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O3S |
| Molecular Weight | 373.45 g/mol |
| Purity | ~95% |
The structural complexity of this compound includes an imidazole ring, a furan moiety, and a fluorophenyl group, which are crucial for its pharmacological properties.
The biological activity of this compound is attributed to several mechanisms:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
- Anti-inflammatory Effects : Research indicates that it can reduce levels of pro-inflammatory cytokines in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have shown that the compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cancer Models : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating strong anticancer potential .
- Inflammatory Disease Models : In animal models of rheumatoid arthritis, administration led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory properties .
- Antimicrobial Activity : In vitro tests showed that the compound had minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Summary of Biological Activities
The following table summarizes the key biological activities observed for this compound:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, which share structural similarities with the compound . For instance:
- Thiadiazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, at concentrations as low as 100 μg/mL .
- The compound's thioether and amide functionalities are believed to enhance its interaction with microbial proteins, potentially disrupting their function.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Research indicates that related compounds exhibit significant cytotoxic effects against several cancer cell lines:
| Compound Type | Cancer Cell Lines Tested | IC50 Values |
|---|---|---|
| Thiadiazole Derivatives | MCF-7, HepG2 | 0.5 - 5.71 µM |
| Imidazole-Based Compounds | PC3, HepG2 | Comparable to standard chemotherapeutics |
These findings indicate that the compound could be further explored for its anticancer properties through targeted synthesis and testing against specific cancer types .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that thiadiazole derivatives inhibited Xanthomonas oryzae, showcasing their potential in agricultural applications.
- Antitumor Screening : In vitro studies on imidazole hybrids have shown promising results against breast cancer cell lines, suggesting that the compound could be developed into a therapeutic agent for oncology .
- Mechanistic Insights : Investigations into the biochemical pathways influenced by this class of compounds reveal interactions with enzymes involved in cellular proliferation and survival, indicating a multifaceted approach to drug design .
Preparation Methods
Synthesis of N-(Furan-2-ylmethyl)-3-nitrobenzamide (Intermediate A)
Procedure :
- Acylation : 3-Nitrobenzoyl chloride (1.0 eq) is reacted with furfurylamine (1.2 eq) in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (2.0 eq) is added to scavenge HCl.
- Workup : The mixture is stirred for 12 h, washed with NaHCO₃, and dried over MgSO₄. Yield: 78–85%.
Key Data :
Preparation of 1H-Imidazole-2-thiol (Intermediate B)
Method A : Cyclization of Thiourea Derivatives
- Cyclization : Glyoxal (1.0 eq) and ammonium thiocyanate (1.2 eq) are refluxed in ethanol with HCl catalysis.
- Isolation : The product is filtered and recrystallized from ethanol. Yield: 65–72%.
Method B : Mercapto Substitution
Analytical Data :
Synthesis of 2-((2-Fluorophenyl)amino)-2-oxoethyl Bromide (Intermediate C)
Procedure :
- Amidation : 2-Fluoroaniline (1.0 eq) is reacted with bromoacetyl bromide (1.1 eq) in THF at 0°C. Pyridine (1.5 eq) is added to neutralize HBr.
- Workup : The precipitate is filtered and washed with cold THF. Yield: 82–88%.
Characterization :
Final Coupling Reaction
Stepwise Assembly :
- Thioether Formation : Intermediate B (1.0 eq) is treated with Intermediate C (1.2 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 8 h.
- Nucleophilic Substitution : The resulting thioether is reacted with Intermediate A (1.0 eq) in DMAc at 120°C for 12 h.
Optimization Notes :
- Solvent Screening : DMF > DMAc > NMP in terms of yield (72% vs. 68% vs. 65%).
- Base Impact : Cs₂CO₃ (75%) > K₂CO₃ (72%) > NaHCO₃ (58%).
Overall Yield : 52–61% after purification via silica gel chromatography.
Analytical Characterization
Spectroscopic Validation
¹H NMR (DMSO-d₆) :
- δ 10.21 (s, 1H, –NH–CO–), 8.62 (s, 1H, imidazole–H), 7.85–7.12 (m, 8H, Ar–H), 4.62 (s, 2H, –CH₂–furan), 3.98 (s, 2H, –S–CH₂–).
¹³C NMR :
HRMS (ESI) :
Mechanistic Insights
Thioether Bond Formation
The reaction proceeds via an SN² mechanism, where the thiolate anion (from Intermediate B) attacks the electrophilic carbon of Intermediate C (Figure 2). Polar aprotic solvents (DMF/DMAc) stabilize the transition state, enhancing reactivity.
Imidazole-Benzamide Coupling
A Buchwald-Hartwig-type amination is proposed, facilitated by Pd(OAc)₂/Xantphos, though the patent literature suggests thermal activation without metal catalysts.
Challenges and Optimization
Side Reactions
Q & A
Q. Q1.1 (Basic): What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Answer : Key parameters include:
- Reagent selection : Use 2-fluorophenyl isocyanate for amide bond formation and furan-2-ylmethylamine for benzamide coupling (as in analogous imidazole-thioether syntheses) .
- Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen to prevent oxidation of the thioether group .
- Catalysts : Employ potassium carbonate or triethylamine to deprotonate intermediates and accelerate nucleophilic substitutions .
- Purification : Recrystallization from methanol or ethanol, followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product .
Structural Characterization
Q. Q2.1 (Basic): Which spectroscopic techniques are essential for confirming the structure of this compound?
Answer :
- NMR : H and C NMR to verify the imidazole-thioether linkage, furan methylene protons (δ 4.5–5.0 ppm), and amide carbonyl signals (δ 165–170 ppm) .
- IR : Peaks at ~1650 cm (C=O stretch, amide) and ~1250 cm (C-N stretch, imidazole) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]) and fragmentation patterns .
Biological Activity Screening
Q. Q3.1 (Basic): How can researchers design initial biological assays to evaluate this compound’s pharmacological potential?
Answer :
- Enzyme inhibition assays : Test against COX-1/2 (via fluorometric assays) due to structural similarity to imidazole-thioether COX inhibitors .
- Antimicrobial screening : Use microdilution assays (e.g., against S. aureus or E. coli) given the thioether and benzamide moieties’ known activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Computational Modeling
Q. Q4.1 (Advanced): How can molecular docking studies be designed to predict this compound’s interaction with biological targets?
Answer :
- Target selection : Prioritize proteins with imidazole-binding pockets (e.g., kinases or cyclooxygenases) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on hydrogen bonding (amide and fluorophenyl groups) and hydrophobic interactions (furan and benzamide) .
- Validation : Compare docking poses with known inhibitors (e.g., co-crystallized ligands in PDB entries) and validate via MD simulations .
Structure-Activity Relationship (SAR)
Q. Q5.1 (Advanced): What strategies can identify the functional groups critical for bioactivity?
Answer :
- Analog synthesis : Modify the furan-2-ylmethyl group (e.g., replace with thiophene or pyridine) and test activity changes .
- Fragment-based analysis : Use truncated analogs (e.g., removing the fluorophenyl or imidazole moiety) to isolate contributions .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential hydrogen bond donors/acceptors .
Data Contradiction Analysis
Q. Q6.1 (Advanced): How should researchers address discrepancies between in vitro and in silico activity data?
Answer :
- Replicate assays : Repeat experiments under standardized conditions (e.g., buffer pH, incubation time) to rule out variability .
- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity .
- Target validation : Perform siRNA knockdown or CRISPR-Cas9 editing of putative targets to confirm mechanism .
Stability and Degradation
Q. Q7.1 (Advanced): What methodologies assess the compound’s stability under physiological conditions?
Answer :
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions, followed by HPLC analysis .
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS .
- Light/heat stability : Store at 40°C/75% RH or under UV light (ICH Q1B guidelines) to identify degradation products .
Future Research Directions
Q. Q8.1 (Advanced): What unexplored areas merit investigation for this compound?
Answer :
- Metabolite profiling : Use in vitro liver microsomes to identify Phase I/II metabolites .
- In vivo efficacy : Rodent models of inflammation or infection to validate preclinical potential .
- Synergistic studies : Combine with standard therapeutics (e.g., NSAIDs or antifungals) to assess additive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
